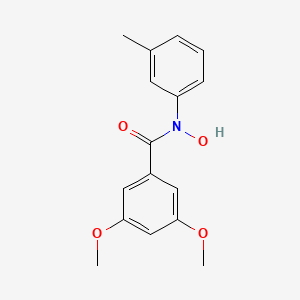
N-Hydroxy-3,5-dimethoxy-N-(3-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-3,5-dimethoxy-N-(3-methylphenyl)benzamide is a compound belonging to the class of hydroxamic acids, which are characterized by the presence of a hydroxylamine functional group attached to an amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3,5-dimethoxy-N-(3-methylphenyl)benzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with N-hydroxy-3-methylphenylamine in the presence of a base such as triethylamine to yield the desired hydroxamic acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-3,5-dimethoxy-N-(3-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form nitroso compounds.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Substituted benzamides with different functional groups replacing the methoxy groups.
Scientific Research Applications
N-Hydroxy-3,5-dimethoxy-N-(3-methylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for metalloproteases.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of N-Hydroxy-3,5-dimethoxy-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets, such as metalloproteases. The hydroxamic acid group can chelate metal ions in the active site of these enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including anti-cancer and anti-inflammatory actions .
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxybenzamide
- 3,5-Dimethoxybenzamide
- N-Hydroxy-3-methylphenylbenzamide
Uniqueness
N-Hydroxy-3,5-dimethoxy-N-(3-methylphenyl)benzamide is unique due to the presence of both methoxy groups and a methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications .
Properties
CAS No. |
79115-39-2 |
|---|---|
Molecular Formula |
C16H17NO4 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
N-hydroxy-3,5-dimethoxy-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C16H17NO4/c1-11-5-4-6-13(7-11)17(19)16(18)12-8-14(20-2)10-15(9-12)21-3/h4-10,19H,1-3H3 |
InChI Key |
PDNYHBVQDYRJOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C(=O)C2=CC(=CC(=C2)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















